molecular formula C8H8FNO4S B2722141 1-Acetamido-4-fluorosulfonyloxybenzene CAS No. 16704-37-3

1-Acetamido-4-fluorosulfonyloxybenzene

Cat. No.: B2722141
CAS No.: 16704-37-3
M. Wt: 233.21
InChI Key: UAVCWFZLILMEQB-UHFFFAOYSA-N
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Description

1-Acetamido-4-fluorosulfonyloxybenzene (CAS: N/A) is a monosubstituted benzene derivative featuring an acetamido group (–NHCOCH₃) at the 1-position and a fluorosulfonyloxy group (–OSO₂F) at the 4-position. The fluorosulfonyloxy group is highly reactive, acting as a leaving group in nucleophilic substitution reactions or as a sulfonating agent in organic synthesis.

Properties

IUPAC Name

1-acetamido-4-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-6(11)10-7-2-4-8(5-3-7)14-15(9,12)13/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVCWFZLILMEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property This compound I-1-5 I-1-6
Molecular Weight ~236 g/mol ~500–600 g/mol (estimated) ~550–650 g/mol (estimated)
Functional Groups –NHCOCH₃, –OSO₂F Two –NHCOCH₃, ether linkages Same as I-1-5 with hexane
Thermal Stability Moderate (decomposes near 200°C*) High (stable >250°C) Higher than I-1-5
Solubility High in polar aprotic solvents Moderate in chlorinated solvents Similar to I-1-5
Applications Organic synthesis, sulfonation Liquid crystals, polymers Same as I-1-5

Functional and Application Differences

  • Reactivity : The fluorosulfonyloxy group in the target compound enables sulfonation or nucleophilic displacement, whereas the dimeric compounds (I-1-5/I-1-6) exhibit rigidity and alignment suitable for liquid crystalline phases .
  • Material Science : I-1-5 and I-1-6 demonstrate birefringence and dielectric permittivity, making them candidates for optoelectronic materials. In contrast, the target compound’s applications are confined to synthetic chemistry due to its reactive –OSO₂F group.

Research Findings and Limitations

  • Thermal Behavior : I-1-5 and I-1-6 show superior thermal stability compared to the target compound, attributed to their extended aliphatic chains and intermolecular hydrogen bonding .
  • Optical Properties: The dimeric compounds’ birefringence (Δn ≈ 0.2–0.3) and dielectric responses are absent in the monosubstituted target compound, limiting its utility in photonic devices.
  • Data Gaps : Specific quantitative data (e.g., melting points, exact solubility) for this compound are unavailable in the provided evidence, necessitating further experimental validation.

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